molecular formula C16H19N3O4 B2543264 Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate CAS No. 902845-48-1

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B2543264
CAS No.: 902845-48-1
M. Wt: 317.345
InChI Key: NQMDHUDTFKFPFX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound that features a benzoxazole moiety linked to a piperazine ring through an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Acetylation: The benzoxazole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Coupling with Piperazine: The acetylated benzoxazole is coupled with piperazine-1-carboxylate under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the acetyl linkage can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoxazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-morpholinyl)benzoxazole and 2-(4-piperidinyl)benzoxazole share structural similarities and are studied for similar applications.

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine are also of interest in medicinal chemistry.

Uniqueness

Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate is unique due to the combination of the benzoxazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)11-13-12-5-3-4-6-14(12)23-17-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDHUDTFKFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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